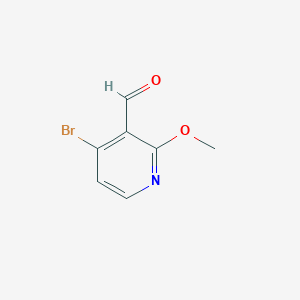

4-Bromo-2-methoxynicotinaldehyde

Description

Overview of Nicotinaldehyde Scaffolds in Organic Synthesis

The nicotinaldehyde framework is a privileged structure in medicinal chemistry due to the versatile reactivity of the aldehyde functional group. This group can readily undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. These reactions allow chemists to introduce a wide range of substituents and build molecular complexity, making nicotinaldehyde derivatives key intermediates in the synthesis of numerous biologically active compounds. sciencemadness.orgnih.gov The pyridine (B92270) nitrogen atom also provides a handle for modifying the electronic properties of the molecule and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.net

Significance of Halogenated Pyridines in Medicinal and Agrochemical Chemistry

The introduction of halogen atoms, such as bromine, onto a pyridine ring dramatically influences the molecule's physical, chemical, and biological properties. google.comnih.gov Halogenation is a critical tool in drug discovery and development, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. sigmaaldrich.comgoogle.com

Halopyridines are essential building blocks for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. sigmaaldrich.com The carbon-halogen bond serves as a versatile synthetic handle for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, enabling the introduction of a wide array of functional groups. researchgate.net In agrochemical chemistry, halogenated pyridines are integral components of many pesticides and herbicides, where the halogen atom often plays a direct role in the compound's mode of action. mdma.ch

Historical Context and Evolution of Research on 4-Bromo-2-methoxynicotinaldehyde and Analogues

While specific historical research on this compound is not extensively documented in readily available literature, the evolution of research on its structural components provides a clear context. The study of nicotinaldehyde and its basic reactions has been established for many decades. nih.gov The development of efficient methods for the selective halogenation of pyridine rings is a more recent and ongoing area of research, driven by the increasing demand for complex halogenated heterocycles in various fields. google.comsigmaaldrich.comgoogle.com

Research into the synthesis of closely related analogues, such as 4-bromo-2-methoxybenzaldehyde (B1278859), has seen significant progress. Early methods often suffered from low selectivity, while more recent approaches have focused on achieving higher yields and milder reaction conditions through techniques like metal-halogen exchange at low temperatures. google.comgoogle.com The synthesis of various bromo-methoxy substituted phenols and anilines, which can serve as precursors, is also well-documented. nih.govbeilstein-journals.org The study of isomers like 2-bromo-6-methoxynicotinaldehyde (B3026701) further contributes to the understanding of the chemical space around this substitution pattern. The exploration of these related compounds lays the groundwork for the potential synthesis and investigation of this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXOFDINDZCXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732878 | |

| Record name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-59-8 | |

| Record name | 4-Bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromo 2 Methoxynicotinaldehyde

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing 4-bromo-2-methoxynicotinaldehyde lies in the careful selection and manipulation of precursor molecules. Substituted pyridines serve as the primary starting materials, which are then subjected to a series of reactions to achieve the target compound.

Synthesis from Substituted Pyridines

The construction of the this compound scaffold often begins with appropriately substituted pyridine (B92270) derivatives. A common precursor is 2-methoxy-4-aminopyridine, which can be efficiently converted to 4-bromo-2-methoxypyridine (B21118) through a Sandmeyer-type reaction. guidechem.com This process typically involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, followed by the introduction of the bromide. guidechem.com

Another approach involves starting with a di-substituted pyridine, such as 2-bromo-4-methoxypyridine, which can be synthesized from 4-methoxypyridine. arkat-usa.org The synthesis of polysubstituted pyridines can also be achieved through multicomponent reactions, for instance, via a catalytic intermolecular aza-Wittig/Diels-Alder sequence, offering a route to diverse substitution patterns. nih.gov

A different strategy starts from 1,4-dibromo-2-fluorobenzene. This precursor undergoes a selective metal-halogen exchange followed by formylation to yield 4-bromo-2-fluorobenzaldehyde. Subsequent nucleophilic aromatic substitution with methanol (B129727) provides 4-bromo-2-methoxybenzaldehyde (B1278859), a related benzaldehyde (B42025) analog. google.com

The following table summarizes key precursor strategies:

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| 2-Methoxy-4-aminopyridine | Sandmeyer Reaction | 4-Bromo-2-methoxypyridine | guidechem.com |

| 4-Methoxypyridine | Lithiation and Bromination | 2-Bromo-4-methoxypyridine | arkat-usa.org |

| Aryl Aldehydes, α,β-Unsaturated Acids, Enamines | Three-component aza-Wittig/Diels-Alder | Polysubstituted Pyridines | nih.gov |

| 1,4-Dibromo-2-fluorobenzene | Metal-Halogen Exchange, Formylation, SNAr | 4-Bromo-2-methoxybenzaldehyde | google.com |

Role of Metal-Halogen Exchange in Synthetic Routes

Metal-halogen exchange is a pivotal reaction in the synthesis of functionalized aromatic and heterocyclic compounds, including derivatives of this compound. This reaction allows for the conversion of a carbon-halogen bond, typically a carbon-bromine or carbon-iodine bond, into a carbon-metal bond, creating a potent nucleophilic species that can react with various electrophiles.

A common application involves the use of organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. tcnj.eduprinceton.edu For instance, the bromine at a specific position on a pyridine or benzene (B151609) ring can be selectively exchanged for a lithium atom. This lithiated intermediate can then be trapped with an electrophile, such as a formylating agent, to introduce an aldehyde group.

In the synthesis of related compounds, a combination of isopropyl magnesium chloride (i-PrMgCl) and n-butyllithium has been employed for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov This method offers high selectivity and can be performed under non-cryogenic conditions. nih.gov The choice of the organometallic reagent and reaction conditions is crucial for achieving high regioselectivity, particularly in molecules with multiple halogen atoms. arkat-usa.org For example, in the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, a selective metal-halogen exchange at the 1-position is achieved using isopropyl magnesium chloride. google.com

Key aspects of metal-halogen exchange in these syntheses are highlighted below:

| Reagent(s) | Substrate Type | Key Feature | Reference |

| n-Butyllithium | Bromoaryl compounds | Low-temperature reaction to ensure chemoselectivity | tcnj.edu |

| i-PrMgCl and n-BuLi | Bromoheterocycles with acidic protons | Selective exchange under non-cryogenic conditions | nih.gov |

| Isopropyl magnesium chloride | 1,4-Dibromo-2-fluorobenzene | Selective exchange at the position para to the fluorine | google.com |

Formylation Reactions for Nicotinaldehyde Formation

The introduction of the aldehyde (formyl) group is a critical step in the synthesis of this compound. Formylation reactions are chemical processes that functionalize a compound with a formyl group (-CH=O). wikipedia.org

A widely used method for aromatic formylation is the Vilsmeier-Haack reaction, which employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). researcher.life This reagent system generates the Vilsmeier reagent, which acts as the formylating agent. Another common formylating agent is DMF itself, which can be used in conjunction with an organometallic intermediate generated via metal-halogen exchange. google.com

For phenolic substrates, ortho-formylation can be achieved with high regioselectivity using various methods, which can be relevant for analogous heterocyclic systems. orgsyn.orgorgsyn.org The choice of formylation agent and reaction conditions is critical to control the position of the newly introduced aldehyde group. For example, in the synthesis of 4-bromo-2-methoxybenzaldehyde, formylation of the intermediate organometallic species is carried out using DMF at 0°C. google.com

The following table outlines common formylation strategies:

| Formylation Reagent | Typical Substrate | Reaction Name/Type | Reference |

| Dimethylformamide (DMF) / POCl₃ | Activated aromatic/heterocyclic rings | Vilsmeier-Haack Reaction | researcher.life |

| Dimethylformamide (DMF) | Organometallic intermediates | Nucleophilic formylation | google.com |

| Various reagents | Phenols | Ortho-formylation | orgsyn.orgorgsyn.org |

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity, the control of the position of chemical bond formation, is a paramount concern in the synthesis of polysubstituted pyridines like this compound. The inherent reactivity of the pyridine ring, influenced by existing substituents, dictates the position of incoming groups. For instance, directed ortho metalation can be used to introduce substituents at specific positions adjacent to a directing group. arkat-usa.org

In palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, the choice of catalyst, ligands, and reaction conditions can be tuned to achieve regioselective coupling at a specific carbon-halogen bond. nih.govorgsyn.org For example, in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, a regioselective Pd(0)-catalyzed cross-coupling is the key step. nih.gov

While stereoselectivity is not a factor in the final aromatic product of this compound itself, it can be a critical consideration in the synthesis of intermediates or related, more complex molecules. For instance, the bromo(alkoxylation) of certain alkenes can proceed with high regio- and stereoselectivity. rsc.org

The principles of regioselectivity in the synthesis of substituted heterocycles are summarized below:

| Reaction Type | Controlling Factors | Outcome | Reference |

| Directed Metalation | Directing group, organometallic reagent | Lithiation at a specific position | arkat-usa.org |

| Palladium-catalyzed Cross-Coupling | Catalyst, ligands, substrate | Selective coupling at a specific C-X bond | nih.govorgsyn.org |

| Halogenation/Formylation | Substituent effects, reaction conditions | Introduction of functional groups at specific positions | masterorganicchemistry.com |

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can enhance the efficiency, selectivity, and sustainability of chemical syntheses. The preparation of this compound and its derivatives can benefit from these methods.

Catalytic Transformations in the Synthesis of this compound

Catalytic transformations are central to many modern synthetic routes, offering milder reaction conditions and improved yields compared to stoichiometric methods. Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of substituted pyridines. researchgate.net

For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. researchgate.net This reaction could be employed to introduce substituents onto the pyridine ring of a bromo-substituted precursor. Similarly, the Negishi coupling utilizes an organozinc reagent. nih.gov The choice of catalyst, often a palladium complex with specific phosphine (B1218219) ligands like X-Phos, and the base are critical for the success of these reactions. nih.gov

Ruthenium catalysts have also been used in transformations of related pyridine derivatives. For example, RuCl₃·H₂O has been used to catalyze the oxidative cleavage of an alkene to form a ketone, a key step in the synthesis of a bedaquiline (B32110) analogue derived from a substituted pyridine. nih.gov

The table below provides examples of catalytic transformations relevant to the synthesis of substituted pyridines:

Multicomponent Reactions Incorporating the Nicotinaldehyde Core

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a highly efficient strategy for generating complex molecules like substituted pyridines. bohrium.comnih.gov Their convergence, atom economy, and potential for creating diverse molecular libraries make them attractive for synthesizing scaffolds similar to this compound. bohrium.comnih.gov

Several classical MCRs are employed for pyridine synthesis and could theoretically be adapted. The Hantzsch pyridine synthesis, one of the earliest described MCRs, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. taylorfrancis.comacsgcipr.org Modern variations of the Hantzsch reaction allow for the synthesis of non-symmetrical pyridines through a three-component approach. taylorfrancis.com

Other notable MCRs for pyridine synthesis that could be relevant include:

The Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a product derived from an alkyne and a phosphine, offering a route to highly substituted pyridines. acsgcipr.org

Kröhnke Pyridine Synthesis: This pathway uses pyridinium (B92312) salts as key intermediates. acsgcipr.org

Catalytic Aza-Wittig/Diels-Alder Sequence: A more recent three-component method utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form the pyridine ring. nih.gov This approach has been demonstrated with a range of aryl and heteroaromatic aldehydes. nih.gov

The core of these reactions often involves an aldehyde as a key building block, suggesting that a substituted nicotinaldehyde could serve as a precursor in various MCRs to build more complex heterocyclic systems. illinois.edu The feasibility of using the pre-formed this compound core would depend on its stability and reactivity under the specific MCR conditions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and catalysts. sphinxsai.com These principles can be applied to the synthesis of substituted pyridines.

Key green strategies relevant to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation is a recognized green chemistry tool that can significantly accelerate reaction times and improve yields in MCRs for pyridine derivatives. bohrium.comnih.gov This technique often leads to cleaner reactions with fewer byproducts. acsgcipr.org

Use of Benign Solvents: Replacing hazardous organic solvents is a primary goal of green chemistry. researchgate.net Syntheses of polysubstituted pyridines have been successfully carried out in water, which is an environmentally benign solvent. researchgate.net The use of aqueous media, sometimes in combination with catalysts like SnCl₂·2H₂O, has proven effective for four-component reactions yielding pyridine derivatives. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable route to chemical synthesis under mild conditions. rsc.org While specific biocatalysts for this target are not documented, fruit juices (like lemon juice) containing citric acid have been used as natural, biodegradable catalysts for one-pot MCRs to produce dihydropyrimidinones and triazoles. chemijournal.com Chitosan has also been reported as a green catalyst for condensation reactions. chemijournal.com Such biocatalytic or naturally-derived catalyst systems represent a promising green avenue for exploration.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance using grinding techniques, can eliminate solvent waste entirely. One-pot syntheses of biologically active benzimidazole (B57391) derivatives have been achieved under solvent-free conditions. chemijournal.com

The application of these green methodologies could offer a more sustainable and efficient pathway to this compound and its derivatives compared to traditional synthetic routes.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and ensuring scalability from the laboratory to industrial production. nih.govresearchgate.net For a target molecule like this compound, this would involve a systematic study of solvents, temperature, pressure, and purification methods.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway itself. In the synthesis of related substituted pyridines and their precursors, a range of solvents has been employed. For instance, the synthesis of nicotinaldehydes via reduction of nicotinic acid morpholinamides can be performed in ethers like tetrahydrofuran (B95107) (THF) or dioxane. google.com The bromination and methoxylation steps to form precursors often utilize solvents based on the specific reaction type, including hexanes, THF, and diethyl ether. chemicalbook.com

A systematic screening of solvents would be the first step in optimizing the synthesis of this compound.

Table 1: Solvents Used in the Synthesis of Related Pyridine and Aldehyde Compounds

| Solvent | Reaction Type | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Reduction of Amide; Bromination | google.comchemicalbook.com |

| Toluene, Xylene | Amide Formation; Solvent for Reduction | google.com |

| Hexane | Lithiation/Bromination | chemicalbook.com |

| Methanol | Nucleophilic Aromatic Substitution (SNAr) | google.com |

| Diethyl Ether | Extraction; Grignard Reactions | chemicalbook.com |

| Water | Green MCRs; Extraction | researchgate.netgoogle.com |

The reaction kinetics, or the study of reaction rates, would provide insight into the reaction mechanism and help identify rate-limiting steps. This data is essential for further optimization.

Temperature and Pressure Optimization for Industrial Scale-Up

Temperature is a critical parameter that directly affects reaction kinetics. Syntheses of related compounds have been conducted over a wide temperature range. For example, lithiation steps are often performed at cryogenic temperatures (-78°C to -20°C) to control reactivity and prevent side reactions. chemicalbook.com In contrast, amide formation and subsequent reduction or substitution reactions may be carried out at room temperature or elevated temperatures (e.g., 50°C to 120°C or reflux) to ensure a sufficient reaction rate. google.comgoogle.comnih.gov

For industrial scale-up, maintaining a consistent and optimal temperature is key. Industrial processes for pyridine synthesis often involve gas-phase reactions over catalysts at very high temperatures (e.g., 450°C). youtube.com While such conditions may not be directly applicable, they highlight the importance of thermal control in large-scale production. Pressure is typically kept at atmospheric levels for laboratory-scale liquid-phase reactions but can become a significant factor in gas-phase industrial processes or when using volatile reactants in a closed system. A thorough optimization would be required to find the ideal balance between reaction rate, yield, and energy consumption for any potential scale-up. google.com

Purification and Isolation Techniques

The final stage of any synthesis involves the isolation and purification of the target compound to remove unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the physical properties of the product (e.g., solid or liquid) and the nature of the impurities.

Commonly employed methods for purifying related pyridine and aldehyde compounds include:

Crystallization/Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. Solvents like heptane (B126788) and ethyl acetate (B1210297) have been used for related compounds. google.comgoogle.com Acetonitrile has been used for recrystallizing similar bromo-aldehyde structures. mdma.ch

Distillation: For liquid products, distillation is used to separate components based on differences in boiling points. This technique has been employed to purify precursors like 2-Bromo-4-methoxypyridine under reduced pressure. chemicalbook.com

Chromatography: Techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) are powerful for separating complex mixtures and can be used for high-purity isolation, though they may be less practical for very large scales. HPLC is often used to monitor reaction progress and purity. google.com

Extraction and Washing: A standard work-up procedure involves extracting the product into an organic solvent and washing it with aqueous solutions (e.g., water, brine, or dilute acid/base) to remove water-soluble impurities. google.comchemicalbook.com

Table 2: Purification Techniques for Related Compounds

| Technique | Purpose | Example Solvents/Conditions | Reference |

|---|---|---|---|

| Recrystallization | Purification of solids | Heptane, Ethyl Acetate, Acetonitrile | google.comgoogle.commdma.ch |

| Distillation | Purification of liquids | Vacuum (e.g., 70°C, 3 mmHg) | chemicalbook.com |

| Extraction | Initial work-up/separation | Dichloromethane (B109758), Diethyl Ether | google.comchemicalbook.com |

| Chromatography | Purity monitoring/high-purity isolation | HPLC, Thin-Layer Chromatography (TLC) | google.com |

A combination of these techniques would likely be necessary to achieve high purity for this compound on a laboratory or industrial scale.

Reactivity and Derivatization of 4 Bromo 2 Methoxynicotinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for various chemical modifications, including oxidation, reduction, condensation, and nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org These reactions leverage the electrophilic nature of the carbonyl carbon. libretexts.org

Oxidation and Reduction Pathways

The aldehyde functional group of 4-Bromo-2-methoxynicotinaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), converts the aldehyde to the corresponding 4-bromo-2-methoxynicotinic acid. This transformation is a standard procedure in organic synthesis for converting aldehydes to carboxylic acids.

Reduction: The aldehyde can be selectively reduced to (4-bromo-2-methoxypyridin-3-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed, though they require anhydrous conditions. youtube.com This reduction is a fundamental step in producing alcohol derivatives from their aldehyde precursors.

Table 1: Oxidation and Reduction Reactions

| Starting Material | Reaction Type | Reagent(s) | Product |

| This compound | Oxidation | KMnO₄ or CrO₃ | 4-Bromo-2-methoxynicotinic acid |

| This compound | Reduction | NaBH₄, Ethanol | (4-Bromo-2-methoxypyridin-3-yl)methanol |

Condensation Reactions and Schiff Base Formation

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netwjpsonline.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen linkages. researchgate.netscience.gov

These reactions are often catalyzed by acid or base and can be driven to completion by removing the water formed during the reaction. nih.gov The stability of the resulting Schiff base can be influenced by the nature of the substituents on the amine. researchgate.net Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net

Table 2: Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Formation of an imine (C=N) bond |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org This class of reactions leads to the formation of a new single bond at the carbonyl carbon and the conversion of the carbonyl group into a hydroxyl group upon workup. libretexts.orgyoutube.com

Common nucleophiles include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, yielding secondary alcohols after an acidic workup. youtube.com

Cyanide Ions: The addition of a cyanide ion (from sources like KCN or NaCN) forms a cyanohydrin, which contains both a hydroxyl and a nitrile group on the same carbon. libretexts.org This reaction is a classic example of nucleophilic addition to a carbonyl. libretexts.org

The rate of these addition reactions can be enhanced by electron-withdrawing groups on the aromatic ring, which increase the partial positive charge on the carbonyl carbon. masterorganicchemistry.com

Table 3: Nucleophilic Addition Reactions

| Nucleophile Type | Example Reagent | Intermediate | Final Product (after workup) |

| Organometallic | Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |

| Cyanide | Potassium Cyanide (KCN) | Alkoxide | Cyanohydrin |

Reactions Involving the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular diversity through cross-coupling and substitution reactions.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for C-C Bond Formation

The bromo substituent at the 4-position of the pyridine ring makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves coupling with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl compounds or introducing alkyl or vinyl groups.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex. rsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylethyne. wikipedia.orglibretexts.org It typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction can often be carried out under mild conditions. wikipedia.org

Table 4: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron Compound | Palladium Catalyst + Base | C(aryl)-C(aryl/alkyl/vinyl) |

| Heck Reaction | Alkene | Palladium Catalyst | C(aryl)-C(alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | C(aryl)-C(alkynyl) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the aldehyde group. This electronic nature facilitates nucleophilic aromatic substitution (SNAr) at the carbon bearing the bromo substituent. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, a nucleophile displaces the bromide leaving group. wikipedia.org

The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, particularly those at positions ortho or para to the leaving group, stabilize this intermediate through resonance, thereby activating the ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org Pyridine and other heteroaromatic rings are particularly reactive in SNAr reactions because the ring nitrogen can effectively delocalize the negative charge of the intermediate. wikipedia.org

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. This allows for the introduction of a wide range of functional groups in place of the bromine atom.

Halogen Dance and Rearrangement Reactions

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. wikipedia.orgrsc.org This transformation typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), and proceeds via a deprotonation/rehalogenation sequence involving aryne or hetaryne intermediates or through intermolecular halogen transfer. rsc.orgresearchgate.net

For this compound, this reaction presents a potential pathway for skeletal reorganization. The reaction would be initiated by deprotonation of the pyridine ring, likely at the C-5 position, which is activated by the adjacent bromo and methoxy (B1213986) groups. The resulting organometallic intermediate could then trigger the migration of the bromine atom. The sole driving force for this reaction is the formation of a more stable regioisomer. wikipedia.org For instance, treatment of 3-bromopyridines with a strong base can lead to the formation of 4-bromopyridines. rsc.org In the case of this compound, a potential, albeit speculative, halogen dance could lead to the formation of 5-Bromo-2-methoxynicotinaldehyde if the latter proved to be the thermodynamic product.

The efficiency and outcome of a halogen dance reaction are influenced by several factors, including the choice of base, temperature, solvent, and the electronic nature of the substituents on the ring. wikipedia.org

Transformations at the Methoxy Group

Demethylation and Ether Cleavage Reactions

The 2-methoxy group (an aryl methyl ether) is a key functional handle that can be readily transformed, primarily through cleavage of the methyl-oxygen bond to yield the corresponding phenol, 4-Bromo-2-hydroxynicotinaldehyde. This demethylation is a common and synthetically useful transformation.

Several reagents are effective for this purpose. Boron tribromide (BBr₃) is a classic and highly efficient reagent for cleaving aryl methyl ethers, typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. Strong protic acids, particularly hydrobromic acid (HBr), can also effect demethylation, though often requiring harsher conditions such as elevated temperatures.

| Reagent | Typical Conditions | Mechanism Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Proceeds via initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group (SN2). |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Protonation of the ether oxygen followed by SN2 attack by bromide ion on the methyl group. |

| Thiolates (e.g., Sodium Ethanethiolate) | Polar aprotic solvent (e.g., DMF), elevated temperature | Strongly nucleophilic thiolate attacks the methyl group in an SN2 displacement. |

Functional Group Interconversions

Functional group interconversion (FGI) is a strategy that involves converting one functional group into another. imperial.ac.ukyoutube.com For the methoxy group in this compound, the most direct and common interconversion is the demethylation described in the previous section to unmask the 2-hydroxy group.

Once the 4-Bromo-2-hydroxynicotinaldehyde is formed, the phenolic hydroxyl group can participate in a wide array of subsequent functional group interconversions, serving as a versatile precursor for other derivatives. These transformations are standard reactions of phenols and include:

Etherification: Reaction with alkyl halides or sulfates under basic conditions to form new ethers.

Esterification: Acylation with acid chlorides or anhydrides to form esters.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to create excellent leaving groups for subsequent nucleophilic substitution reactions.

Direct conversion of the methoxy group to other functionalities without first proceeding through the hydroxyl group is less common but conceivable under specific, often harsh, reaction conditions.

Pyridine Ring Functionalization

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609). gcwgandhinagar.comyoutube.com The ring nitrogen is electron-withdrawing, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing its deactivating effect. youtube.com When substitution does occur, it overwhelmingly favors the C-3 and C-5 positions (meta-directing relative to the nitrogen). quora.comquora.com

In this compound, the regiochemical outcome of an EAS reaction is controlled by the combined directing effects of the existing substituents:

Ring Nitrogen: Directs incoming electrophiles to C-3 and C-5.

2-Methoxy Group: As an electron-donating group, it is activating and directs ortho and para (to C-3 and C-5). youtube.comreddit.com

3-Aldehyde Group: As an electron-withdrawing group, it is deactivating and directs meta (to C-5).

4-Bromo Group: As a halogen, it is deactivating but directs ortho and para (to C-3 and C-5). libretexts.org

All substituents, along with the inherent directing effect of the ring nitrogen, either exclusively or partially direct an incoming electrophile to the C-5 position. The C-3 position is already substituted. Therefore, any successful electrophilic aromatic substitution (e.g., nitration, further halogenation) would be strongly predicted to occur at the C-5 position. However, the cumulative deactivating effects of the nitrogen, aldehyde, and bromo groups likely make the ring very unreactive, requiring forcing conditions for any substitution to proceed.

| Substituent (Position) | Type | Directing Influence |

|---|---|---|

| Nitrogen (N-1) | Deactivating | C-3, C-5 |

| Methoxy (C-2) | Activating (ortho, para-director) | C-3, C-5 |

| Aldehyde (C-3) | Deactivating (meta-director) | C-5 |

| Bromo (C-4) | Deactivating (ortho, para-director) | C-3, C-5 |

Predicted site of substitution: C-5

Lithiation and Subsequent Quenching Reactions

Functionalization of the pyridine ring via lithiation offers a powerful alternative to electrophilic substitution. For this compound, treatment with a strong organolithium base can lead to two primary outcomes: lithium-halogen exchange or directed ortho-metalation (deprotonation).

Lithium-Halogen Exchange: This is a very rapid process where the bromine atom is exchanged for a lithium atom. wikipedia.org It is particularly efficient for aryl bromides and is often faster than deprotonation. wikipedia.orgprinceton.edu Treating this compound with an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C), would likely result in the formation of 2-Methoxy-4-lithionicotinaldehyde. thieme-connect.comnih.govprinceton.edu This newly formed organolithium species is a potent nucleophile and can be "quenched" by reacting it with a variety of electrophiles to install a new functional group at the C-4 position.

Directed ortho-Metalation (DoM): Alternatively, a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) could selectively remove a proton from a position ortho to a directing metalating group (DMG). clockss.org In the target molecule, the methoxy and aldehyde groups can function as DMGs. Given the positions of the substituents, deprotonation would be expected to occur at the C-5 position. This would generate 4-Bromo-5-lithio-2-methoxynicotinaldehyde, which could then be trapped with an electrophile to yield a 5-substituted product. thieme-connect.comarkat-usa.org

The choice between these two pathways is highly dependent on the base and reaction conditions used. clockss.org The speed of lithium-halogen exchange often makes it the favored pathway when using alkyllithium reagents. wikipedia.org

| Reaction Pathway | Reagent/Conditions | Intermediate Formed | Potential Products (after quenching with Electrophile E+) |

|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF, -78°C | 2-Methoxy-4-lithionicotinaldehyde | 4-E-2-methoxynicotinaldehyde |

| Directed ortho-Metalation | LDA, THF, -78°C | 4-Bromo-5-lithio-2-methoxynicotinaldehyde | 4-Bromo-5-E-2-methoxynicotinaldehyde |

Ring-Opening and Ring-Closing Metathesis in Derivative Synthesis

Following a comprehensive review of available scientific literature, no specific examples or research findings have been identified that detail the application of this compound in ring-opening metathesis (ROM) or ring-closing metathesis (RCM) for the synthesis of its derivatives. While olefin metathesis, in general, is a powerful and versatile strategy for the formation of carbon-carbon double bonds and the synthesis of various cyclic and acyclic compounds, its direct application to this particular starting material is not documented in the searched resources.

The existing literature provides extensive information on the mechanisms and applications of metathesis reactions, including:

Ring-Closing Metathesis (RCM): A widely used method to synthesize unsaturated rings of various sizes.

Ring-Opening Metathesis Polymerization (ROMP): A process that utilizes cyclic olefins to produce polymers.

Cross-Metathesis (CM): A reaction between two different olefins.

These reactions are typically catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalysts). The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the transformation.

Despite the broad utility of these metathesis reactions in organic synthesis, their specific use to create derivatives from this compound has not been reported in the available literature. Therefore, no data tables or detailed research findings concerning the behavior of this compound under metathesis conditions can be provided at this time.

Computational and Theoretical Studies of 4 Bromo 2 Methoxynicotinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These methods are crucial for predicting a wide range of molecular properties from the ground up.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net This method is used to determine the distribution of electron density in a molecule, from which numerous properties related to stability and reactivity can be derived. tci-thaijo.orgmdpi.com

For 4-Bromo-2-methoxynicotinaldehyde, DFT calculations can elucidate its electronic characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (favorable for electrophilic attack) and electron-poor regions (favorable for nucleophilic attack). mdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the aldehyde and methoxy (B1213986) groups, indicating these are sites for electrophilic interaction. Conversely, the aldehyde carbon and the carbon atom bonded to the bromine would exhibit positive potential, marking them as potential sites for nucleophilic attack.

Calculated quantum chemical descriptors provide quantitative measures of reactivity. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Quantum Chemical Descriptors for this compound

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Electronegativity (χ) | 4.45 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

Note: The values in this table are representative and derived from DFT calculations on structurally similar molecules.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are particularly useful for predicting spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. scielo.org.bo

For this compound, ab initio calculations, often performed alongside DFT, can predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring, or C-Br stretching. A good correlation between the calculated and experimental spectra aids in the definitive assignment of vibrational bands. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted. scielo.org.bo By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained, which are invaluable for interpreting complex experimental NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1710 - 1690 |

| Methoxy | C-O Stretch | 1260 - 1240 |

| Pyridine Ring | C=N Stretch | 1590 - 1570 |

| Pyridine Ring | C=C Stretch | 1550 - 1450 |

Note: These are typical frequency ranges predicted by computational methods for the specified functional groups.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational flexibility and the influence of the environment.

The presence of rotatable single bonds in this compound—specifically, the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bond of the methoxy group—allows for different spatial arrangements or conformations. Conformational analysis using MD simulations can explore the potential energy surface associated with the rotation around these bonds to identify the most stable conformers. nih.gov The steric and electronic effects of the substituents (bromo, methoxy, and aldehyde groups) play a significant role in determining the preferred conformation. mdpi.com

Tautomerism, the migration of a proton, is another aspect that can be investigated. While less common for this specific structure, related compounds like o-hydroxy Schiff bases exhibit proton transfer between oxygen and nitrogen atoms. researchgate.net Computational studies can determine the relative energies of potential tautomers and the energy barriers for their interconversion, clarifying which form is predominant under given conditions.

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and behavior. MD simulations are well-suited to model these solvent effects, either by explicitly including solvent molecules in the simulation box or by using an implicit continuum model. nih.gov

Simulations can reveal how polar or non-polar solvents interact with this compound, potentially stabilizing certain conformers over others. For instance, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions. These simulations also provide insights into the structure of the solvation shell around the molecule, which can affect its reactivity by altering the accessibility of reactive sites.

Reaction Mechanism Elucidation

A primary application of computational chemistry is the elucidation of reaction mechanisms. nih.govrsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states and intermediates. chemrxiv.org

For this compound, theoretical studies could investigate various reactions. For example, the mechanism of a nucleophilic addition to the aldehyde group can be modeled to understand the stereoselectivity of the reaction. mdpi.com Another area of interest would be palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, at the C-Br bond. researchgate.net Quantum chemical calculations can determine the activation energies for each step in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), providing a detailed understanding of the factors that control the reaction rate and yield.

Transition State Analysis and Activation Energy Calculations

Understanding the mechanism of a chemical reaction involving this compound would necessitate the identification of transition states and the calculation of activation energies. Transition state theory is a fundamental concept in chemical kinetics, describing the fleeting molecular structure that exists at the highest point of the energy profile along a reaction coordinate.

Transition State Analysis: This involves locating the saddle point on the potential energy surface that connects reactants and products. Computational methods, such as density functional theory (DFT), are commonly used to optimize the geometry of the transition state structure.

Activation Energy Calculations: The activation energy (Ea) is the minimum energy required for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. Knowledge of the activation energy is crucial for predicting reaction rates and understanding the feasibility of a chemical transformation.

A hypothetical data table for such a study might look like this:

| Reaction Step | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack on the aldehyde | C-Nu bond length: X.X Å, C=O bond length: Y.Y Å | ZZ.Z |

| Leaving group departure | C-Br bond length: A.A Å | BB.B |

Note: The values in this table are placeholders and would require specific computational studies on this compound to be determined.

Reaction Pathway Determination

Techniques such as intrinsic reaction coordinate (IRC) calculations are employed to follow the path of steepest descent from a transition state to the corresponding reactants and products, thus confirming the connection between them. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be elucidated.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a critical component of drug discovery and development, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would be invaluable in predicting its potential as a therapeutic agent.

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a relationship with the observed activity.

A QSAR study on a series of analogs of this compound could predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

A hypothetical QSAR data table could be presented as follows:

| Compound | LogP (Hydrophobicity) | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Taft's Es) | Observed Biological Activity (e.g., IC50, µM) | Predicted Biological Activity (µM) |

| Analog 1 | X.XX | Y.YY | Z.ZZ | A.AA | B.BB |

| Analog 2 | X.XX | Y.YY | Z.ZZ | A.AA | B.BB |

| This compound | X.XX | Y.YY | Z.ZZ | A.AA | B.BB |

Note: This table requires experimental and computational data from a series of related compounds to be populated.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the mechanism of action of a drug at the molecular level.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which represents the binding affinity. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A hypothetical molecular docking results table might be structured as:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction (e.g., H-bond, hydrophobic) |

| Protein X | -X.X | Amino Acid 1, Amino Acid 2 | H-bond with backbone, pi-stacking |

| Protein Y | -Y.Y | Amino Acid 3, Amino Acid 4 | Hydrophobic interactions |

Note: This table is illustrative and requires the identification of a biological target for this compound and the execution of docking simulations.

Pharmacophore Modeling

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore modeling involves identifying these key features from a set of active compounds and using this model to screen for new molecules with similar properties.

For this compound, if it were found to have a specific biological activity, a pharmacophore model could be developed based on its structure and the structures of other active analogs. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional geometry.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Methoxynicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural analysis of organic molecules like 4-Bromo-2-methoxynicotinaldehyde. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in ¹H NMR, alongside the chemical shifts in ¹³C NMR, allow for the definitive assignment of each proton and carbon atom in the molecular framework.

In the ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine (B92270) ring will exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group. The methoxy group itself will present as a sharp singlet, usually around δ 3.8-4.2 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde will be the most downfield signal, generally appearing between δ 185-195 ppm. The carbon atoms of the pyridine ring will have their resonances influenced by the substituents, with the carbon bearing the bromine atom showing a characteristic shift. The methoxy carbon will resonate in the typical range of δ 55-60 ppm. Spectroscopic data for related brominated and methoxy-substituted aromatic compounds support these expected chemical shift ranges. For instance, the ¹H and ¹³C NMR data of various bromo-methoxyphenols and other substituted pyridines provide a reliable basis for these assignments beilstein-journals.orgrsc.org.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.3 | d | ~5.0 |

| H-5 | ~7.2 | d | ~5.0 |

| -CHO | ~10.1 | s | - |

| -OCH₃ | ~4.0 | s | - |

Note: This table presents expected values based on the analysis of structurally similar compounds. The actual experimental values may vary slightly.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (CHO) | ~190 |

| C-2 (C-Br) | ~145 |

| C-4 (C-OCH₃) | ~165 |

| C-5 | ~110 |

| C-6 | ~152 |

| -OCH₃ | ~57 |

Note: This table presents expected values based on the analysis of structurally similar compounds. The actual experimental values may vary slightly.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their adjacent positions on the pyridine ring. The absence of other correlations to these protons would further solidify their assignment researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the H-6 proton would show a correlation to the C-6 carbon, and the methoxy protons would correlate with the methoxy carbon researchgate.net.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of molecules in their solid form. Unlike solution NMR, ssNMR can provide information about intermolecular interactions and packing arrangements in the crystal lattice. This is particularly relevant for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, ssNMR could be used to identify and characterize different polymorphs. Differences in the crystalline environment would lead to distinct chemical shifts and cross-polarization dynamics in the ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectra of the polymorphs. Furthermore, ssNMR can probe intermolecular interactions, such as halogen bonding involving the bromine atom, which can play a significant role in the crystal packing. Studies on other pyridine derivatives have demonstrated the utility of ssNMR in understanding such non-covalent interactions ipb.pt.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₇H₆BrNO₂), the theoretical exact mass can be calculated. Experimental determination of the m/z value of the molecular ion peak with high precision using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can confirm the elemental composition and rule out other potential formulas with the same nominal mass beilstein-journals.org. A predicted m/z for the protonated molecule [M+H]⁺ is approximately 215.96547 uni.lu.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₇H₆⁷⁹BrO₂ + H]⁺ | 215.9655 |

| [C₇H₆⁸¹BrO₂ + H]⁺ | 217.9634 |

Note: This table shows the calculated exact masses for the two major isotopes of bromine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For this compound, the fragmentation pathways can be predicted based on the functional groups present. The presence of bromine would lead to a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) youtube.com.

Common fragmentation pathways for this molecule would likely involve:

Loss of the formyl radical (-CHO): This is a common fragmentation for aldehydes.

Loss of a methyl radical (-CH₃) from the methoxy group.

Loss of carbon monoxide (CO) from the aldehyde group.

Cleavage of the C-Br bond, leading to the loss of a bromine radical.

Ring fragmentation of the pyridine core.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy. The fragmentation of related aromatic aldehydes and brominated compounds provides a strong basis for interpreting the MS/MS spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of a molecule. msu.edu By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in a compound and to gain insights into its molecular structure. msu.edumdpi.com

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups: the aldehyde, the methoxy group, and the substituted pyridine ring. While the specific spectrum for this exact compound is not widely published, a detailed analysis can be made based on established characteristic frequencies for these groups in similar molecules. nih.govmdpi.com

Key functional groups and their expected vibrational frequencies include:

Aldehyde Group (-CHO):

C=O Stretch: The most prominent peak for an aldehyde is the strong and sharp carbonyl (C=O) stretching vibration. libretexts.org For aromatic aldehydes, this peak typically appears in the range of 1680-1715 cm⁻¹. pressbooks.pubmasterorganicchemistry.com The conjugation with the pyridine ring in this compound is expected to place the C=O stretch in this region.

C-H Stretch: The aldehydic C-H bond exhibits two characteristic, albeit weaker, stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.orglibretexts.org The presence of both peaks is a strong indicator of an aldehyde functional group.

Methoxy Group (-OCH₃):

C-O Stretch: The ether linkage results in a C-O-C stretching vibration. Aromatic ethers typically show a strong absorption between 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch). libretexts.org

C-H Stretch: The methyl C-H bonds will show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), overlapping with other aliphatic C-H signals. docbrown.info

Substituted Pyridine Ring:

C=C and C=N Stretches: Aromatic and heteroaromatic rings display several sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region due to ring stretching vibrations. mdpi.com

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the ring.

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to appear as a strong absorption in the lower frequency "fingerprint region," typically between 500-750 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, making it useful for definitive identification by comparison with a reference spectrum. docbrown.info

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1715 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Methoxy | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Methoxy | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium, Sharp |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aryl C-H | C-H Out-of-Plane Bend | 700 - 900 | Medium to Strong |

| Bromo-Aryl | C-Br Stretch | 500 - 750 | Strong |

This table is generated based on typical IR absorption ranges for the specified functional groups. libretexts.orgpressbooks.pubmasterorganicchemistry.comlibretexts.orgdocbrown.info

Solvent Interaction Studies via IR Spectroscopy

The vibrational frequencies of polar functional groups, particularly the carbonyl group, can be sensitive to the solvent environment. researchgate.net Studying the IR spectrum of this compound in a series of solvents with varying polarities and hydrogen-bonding capabilities can reveal information about specific solute-solvent interactions.

For instance, the C=O stretching frequency is known to shift to lower wavenumbers (a red shift) in polar and hydrogen-bond-donating solvents. This shift is attributed to the stabilization of the more polar resonance contributor of the carbonyl group (C⁺-O⁻) by the solvent, which weakens the C=O double bond. In non-polar solvents like hexane, intermolecular interactions are minimal, and the C=O frequency would be at its highest. In contrast, in a protic solvent like methanol (B129727) or water, hydrogen bonding to the carbonyl oxygen would cause a significant red shift.

By plotting the C=O stretching frequency (ν_C=O) against solvent polarity parameters (like the dielectric constant), the extent of these interactions can be quantified. The observation of new or broadened bands in solvent mixtures can indicate the formation of specific complexes between the solute and one of the solvent components. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uomustansiriyah.edu.iq The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule. fiveable.me

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted pyridine ring system. The primary chromophore is the pyridine ring, which is conjugated with both the aldehyde and the bromo and methoxy substituents. slideshare.net The expected transitions are of two main types:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In aromatic and heteroaromatic systems, these transitions are responsible for the strong absorption bands, typically occurring below 300 nm. researchgate.net For pyridine itself, π → π* transitions are observed around 202 nm and 254 nm. sielc.comnist.gov The presence of substituents on the pyridine ring significantly influences the energy of these transitions and thus the position of the absorption maxima (λ_max).

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair or the oxygen atoms of the aldehyde and methoxy groups) to an antibonding π* orbital. uomustansiriyah.edu.iqlibretexts.org In pyridine, the n → π* transition is often observed as a shoulder on the longer-wavelength side of the π → π* band, typically around 270-300 nm. slideshare.net

The substituents on the pyridine ring cause shifts in the absorption maxima:

Auxochromes: The methoxy group (-OCH₃) is an electron-donating group (auxochrome) that can increase the wavelength of absorption (a bathochromic or red shift) and the intensity of absorption (a hyperchromic effect) by donating its lone pair of electrons into the π-system of the ring. fiveable.melibretexts.org

Chromophores & Halogens: The aldehyde group (-CHO) extends the conjugation of the π-system. fiveable.me The bromine atom (-Br) has a more complex effect, with its inductive electron-withdrawing nature and its ability to donate lone-pair electrons via resonance. libretexts.orglumenlearning.com

Collectively, these effects are expected to result in a UV-Vis spectrum for this compound with strong π → π* transitions shifted to longer wavelengths compared to unsubstituted pyridine, likely in the 250-350 nm range. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λ_max Range (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Substituted Pyridine Ring | 250 - 290 | High |

| n → π* | N, O lone pairs → Ring π* | 300 - 350 | Low |

This table is generated based on typical UV-Vis absorption data for substituted pyridines and aromatic aldehydes. slideshare.netlibretexts.orgresearchgate.netsielc.com

Solvatochromic Effects

Solvatochromism is the phenomenon where the position of a UV-Vis absorption band changes with the polarity of the solvent. wikipedia.org This effect arises because solvents of different polarities can stabilize the electronic ground state and the excited state of the solute molecule to different extents.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift to longer wavelengths. This is often observed for π → π* transitions in molecules where the transition increases the charge separation. wikipedia.orgrsc.org

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding stabilize the ground state lone pairs, an increase in solvent polarity can lead to a hypsochromic (blue) shift to shorter wavelengths. This is commonly seen for n → π* transitions, where polar, protic solvents can hydrogen-bond to the non-bonding electrons in the ground state, lowering their energy and increasing the energy required for the transition. wikipedia.org

Given the presence of the polar carbonyl group and the heteroaromatic nitrogen, this compound is expected to exhibit solvatochromism. By measuring its UV-Vis spectra in a range of solvents from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), one could observe shifts in the λ_max of both the n → π* and π → π* transitions, providing insight into the electronic distribution in the ground and excited states. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice. nih.gov

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of related structures allows for a well-founded prediction of its solid-state characteristics. Crystal structures of other bromo-substituted aromatic compounds and pyridine derivatives reveal common structural motifs. nih.govsemanticscholar.orgamanote.com

A crystallographic analysis of this compound would be expected to reveal:

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the relative orientation of the aldehyde and methoxy substituents.

Intermolecular Interactions: The presence of a bromine atom makes the molecule a candidate for forming halogen bonds (C-Br···O or C-Br···N), a type of non-covalent interaction that can significantly influence crystal packing. nih.gov Furthermore, weak C-H···O or C-H···N hydrogen bonds involving the aldehyde and ring hydrogens are likely to be present. researchgate.net π-π stacking interactions between the pyridine rings of adjacent molecules may also occur. nih.gov

Crystal Packing: These intermolecular forces would dictate how the molecules arrange themselves into a three-dimensional lattice, defining the crystal system, space group, and unit cell parameters. researchgate.net

The analysis of a closely related compound, 6-Bromopyridine-2-carbaldehyde, shows that Davydov splitting in the vibrational spectra is very small, suggesting weak intermolecular interactions in the crystal. mdpi.com A similar analysis for this compound would provide valuable information on its supramolecular chemistry.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise coordinates of each atom in the crystal lattice. This technique is crucial for establishing the absolute configuration of chiral centers and elucidating the preferred conformation of the molecule in the solid state.

For derivatives of this compound, SC-XRD analysis would be instrumental in defining the spatial arrangement of the substituents on the pyridine ring. The planarity of the pyridine ring is a key feature, though minor distortions can arise from substituent-induced strain. The orientation of the methoxy and aldehyde groups relative to the pyridine ring is of particular interest. It is anticipated that the methoxy group would exhibit a certain degree of rotational freedom around the C-O bond, with the methyl group likely oriented to minimize steric hindrance with adjacent substituents and ring atoms.

The conformation of the nicotinaldehyde moiety is critical for its reactivity and interaction with other molecules. The aldehyde group's orientation is determined by the torsion angle between the pyridine ring and the C-CHO plane. In analogous structures, this group often lies nearly coplanar with the aromatic ring to maximize π-system conjugation, which imparts greater stability. However, steric or packing forces can lead to a twisted conformation.

In the absence of a chiral center in the parent molecule, the concept of absolute configuration is not applicable. However, for derivatives that incorporate chiral moieties, SC-XRD using anomalous dispersion effects would be essential for assigning the correct R/S configuration.

A hypothetical data table for a derivative, based on common findings for similar structures, is presented below to illustrate the type of information gleaned from an SC-XRD experiment.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₈H₇BrNO₃ |

| Formula Weight | 245.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |